6-chloro-2-phenyl-[1,3]oxazolo[4,5-c]pyridine
Description
Properties
IUPAC Name |
6-chloro-2-phenyl-[1,3]oxazolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O/c13-11-6-10-9(7-14-11)15-12(16-10)8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSWOMMZIQXRGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CN=C(C=C3O2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-phenyl-[1,3]oxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine-3-carboxylic acid with phenyl isocyanate in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-phenyl-[1,3]oxazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Analgesic Properties
Research has indicated that derivatives of oxazolo-pyridine compounds exhibit significant analgesic properties without the anti-inflammatory effects commonly associated with traditional analgesics. For instance, a patent describes compounds similar to 6-chloro-2-phenyl-[1,3]oxazolo[4,5-c]pyridine that demonstrate high analgesic activity while being devoid of side effects such as gastric irritation and platelet aggregation inhibition, which are typical of many non-steroidal anti-inflammatory drugs (NSAIDs) . This characteristic makes them promising candidates for safer pain management therapies.
Antimicrobial Activity
The compound also shows potential as an antimicrobial agent. Research highlights the efficacy of pyridine compounds, including those with oxazole rings, against various pathogens. Notably, pyridine derivatives have been recognized for their antibacterial and antifungal activities against multi-drug resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) . The incorporation of the oxazole moiety enhances the interaction with bacterial proteins, improving selectivity and potency against target microbes.
Analgesic Efficacy
A study demonstrated that a related compound exhibited a dose-dependent analgesic effect in animal models without significant toxicity or adverse reactions. The study suggested that these compounds could be developed into new analgesics suitable for patients with chronic pain conditions .
Antimicrobial Effectiveness
In vitro studies have shown that 6-chloro-2-phenyl-[1,3]oxazolo[4,5-c]pyridine derivatives effectively inhibited the growth of several Gram-positive and Gram-negative bacteria as well as fungi. For example, a derivative was tested against Escherichia coli and exhibited significant antimicrobial activity at low concentrations .
Mechanism of Action
The mechanism of action of 6-chloro-2-phenyl-[1,3]oxazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in bacterial or viral replication, leading to its antimicrobial or antiviral effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Bromine’s larger atomic radius may sterically hinder interactions compared to chlorine .
- Amino vs. Phenyl: Replacing phenyl with an amino group (NH₂) reduces aromaticity and may enhance solubility due to hydrogen bonding .
Positional Isomerism: Oxazolo[4,5-b] vs. Oxazolo[4,5-c] Pyridines
The fusion position of the oxazole ring critically impacts molecular geometry and electronic distribution:
| Compound Name | Fusion Position | Key Properties |
|---|---|---|
| 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one | 4,5-b | Ketone group at C2; Cl at C6 |
| 6-Chloro-2-phenyl-[1,3]oxazolo[4,5-c]pyridine | 4,5-c | Phenyl at C2; Cl at C6 |
Key Differences :
- 4,5-b Fusion : The oxazole ring is fused to pyridine positions 4 and 5, creating a distinct electronic environment. The ketone group in 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one (CAS:35570-68-4) introduces hydrogen-bonding capacity, which is absent in the 4,5-c fused analog .
- Bioactivity Implications : Positional isomerism can alter binding affinities to biological targets. For example, 4,5-b fused compounds may exhibit different kinase inhibition profiles compared to 4,5-c derivatives .
Hydrogenated and Heteroatom-Modified Analogs
Reducing aromaticity or replacing oxygen with sulfur modifies reactivity and solubility:
Key Observations :
- Thione Analogs : Replacing oxygen with sulfur (e.g., 2-thione derivative, CAS:120640-76-8) enhances polarizability and may improve metal-binding properties .
Fluorinated and Methyl-Substituted Derivatives
Fluorine and methyl groups are common bioisosteres with distinct electronic effects:
*Molecular weight includes counterion.
Key Observations :
- Fluorine Effects : Fluorinated derivatives (e.g., trifluoroacetate salts) exhibit improved metabolic stability and electronegativity, which can modulate target interactions .
Biological Activity
6-Chloro-2-phenyl-[1,3]oxazolo[4,5-c]pyridine is a heterocyclic compound known for its diverse biological activities. With a molecular formula of C12H7ClN2O and a molecular weight of 230.65 g/mol, it belongs to the oxazole family, which is recognized for its applications in medicinal chemistry and material science. This article provides a detailed overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.
- Molecular Formula : C12H7ClN2O
- Molecular Weight : 230.65 g/mol
- CAS Number : 2866335-85-3
Biological Activity Overview
The biological activity of 6-chloro-2-phenyl-[1,3]oxazolo[4,5-c]pyridine has been investigated in various studies, highlighting its potential as an antimicrobial, antiviral, and anticancer agent.
Antimicrobial Activity
Research indicates that compounds in the oxazole family exhibit significant antimicrobial properties. The presence of the chlorine atom in 6-chloro-2-phenyl-[1,3]oxazolo[4,5-c]pyridine enhances its reactivity and potential interaction with microbial targets. In vitro studies have demonstrated its effectiveness against various bacterial strains.
Antiviral Activity
The compound has shown promise in inhibiting viral replication through mechanisms involving the disruption of viral enzyme activity. Its structure allows for interactions with viral proteins that are crucial for replication.
Anticancer Activity
The anticancer properties of 6-chloro-2-phenyl-[1,3]oxazolo[4,5-c]pyridine have been explored through various assays. Notably, recent studies have demonstrated its antiproliferative effects against human colorectal cancer cell lines (Caco-2 and HCT-116). The compound's mechanism involves the inhibition of key signaling pathways such as PI3K/AKT.
Case Studies
- Antiproliferative Activity :
- A study reported that derivatives of 6-chloro-2-phenyl-[1,3]oxazolo[4,5-c]pyridine exhibited distinct antiproliferative activity with IC50 values ranging from 3.3 µM to 56.3 µM against colorectal cancer cell lines. The structure–activity relationship (SAR) indicated that modifications to the phenyl group significantly influenced biological activity .
| Compound | Caco-2 IC50 (µM) | HCT-116 IC50 (µM) |
|---|---|---|
| Compound A | 37.4 | 8.9 |
| Compound B | 50.9 | 3.3 |
| Compound C | 17.0 | 5.3 |
| Compound D | 18.9 | 4.9 |
- Mechanism of Action :
- The mechanism by which this compound exerts its anticancer effects involves the inhibition of PI3Kα activity, leading to reduced proliferation and increased apoptosis in cancer cells. Gene expression analyses revealed significant downregulation of PI3K and AKT genes upon treatment with the compound .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 6-Chloro-2-phenyl-[1,3]oxazolo[4,5-c]pyridine | Oxazole derivative | Antimicrobial, antiviral, anticancer |
| 2-phenyl-[1,3]oxazolo[4,5-b]pyridine | Oxazole derivative | Limited biological activity compared to above |
| 7-chloro-2-phenyl-[1,3]oxazolo[5,4-d]pyrimidine | Pyrimidine variant | Different reactivity and lower anticancer efficacy |
Q & A
Q. What are the common synthetic routes for preparing 6-chloro-2-phenyl-[1,3]oxazolo[4,5-c]pyridine?
The synthesis typically involves cyclization reactions starting from substituted pyridine precursors. For example, condensation of 2-amino-3-hydroxypyridine derivatives with formate esters (e.g., triethyl orthoformate) under reflux conditions achieves high yields of the oxazolo-pyridine core . Modifications, such as introducing chloro and phenyl substituents, may require halogenation or Suzuki coupling steps with catalysts like palladium or copper . Solvents such as dimethylformamide (DMF) or toluene are commonly used to optimize reaction efficiency.
Q. How is the structure of this compound validated experimentally?
X-ray crystallography is the gold standard for unambiguous structural determination. The SHELX program suite (e.g., SHELXL) is widely employed for refining crystal structures, leveraging high-resolution data to resolve bond lengths, angles, and stereochemistry . Complementary techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm molecular weight and functional groups, while UV-Vis spectroscopy aids in assessing electronic properties .
Q. What are the key physicochemical properties relevant to its handling in the lab?
The compound’s hydrophobicity (logP ≈ 0.2, calculated) and hydrogen-bonding capacity (zero hydrogen bond donors, four acceptors) influence solubility and chromatographic behavior . Stability studies under acidic/basic conditions (e.g., refluxing 0.01N NaOH or H₂SO₄) reveal susceptibility to hydrolysis, necessitating inert storage conditions (dry, 2–8°C) to prevent degradation .
Advanced Research Questions
Q. How can regioselectivity challenges in substitution reactions be addressed?
Regioselectivity in nucleophilic substitution (e.g., replacing the chloro group) depends on steric and electronic factors. For instance, ribosylation of analogous oxazolo-pyridines showed site-specific reactivity influenced by protecting groups and reaction conditions, with isomer ratios determined via HPLC and spectroscopic cross-validation . Computational modeling (DFT) can predict reactive sites by analyzing charge distribution and frontier molecular orbitals.
Q. What strategies resolve contradictions in spectroscopic or crystallographic data?
Discrepancies between experimental and theoretical data (e.g., unexpected UV absorption peaks) require multi-technique validation. For example, conflicting ribosylation sites in triazolo-pyridines were resolved by comparing methylated analogs’ UV spectra with empirical models and corroborating via X-ray analysis . Cross-referencing NMR coupling constants with crystallographic torsion angles further clarifies conformational ambiguities .
Q. How is the compound’s biological activity evaluated in preclinical studies?
In vitro assays assess antimicrobial or anticancer potential by measuring IC₅₀ values against target cell lines. For instance, oxazolo-pyridine derivatives are screened for kinase inhibition (e.g., p38 MAPK) using enzymatic assays and cellular cytokine production models . Structure-activity relationship (SAR) studies guide optimization, such as introducing electron-withdrawing groups to enhance binding affinity .
Q. What computational tools predict the compound’s reactivity or interaction with biological targets?
Molecular docking (AutoDock, Schrödinger) simulates binding modes with enzymes or receptors, while molecular dynamics (MD) simulations evaluate stability in physiological conditions. Density Functional Theory (DFT) calculates reaction energetics, such as transition states in cyclization steps . Software like SHELXPRO facilitates macromolecular interactions for crystallographic refinement .
Q. How does the compound’s stability under varying experimental conditions impact experimental design?
Degradation kinetics under thermal or photolytic stress (e.g., 50% decomposition in 90 minutes under refluxing acid) dictate reaction timelines and purification protocols . Stability-indicating HPLC methods monitor degradation products, ensuring data reproducibility. For sensitive reactions, inert atmospheres (N₂/Ar) and anhydrous solvents are critical .
Q. What role does the oxazolo-pyridine scaffold play in medicinal chemistry?
The scaffold’s rigid heterocyclic core mimics purine bases, enabling interactions with nucleotide-binding proteins. Derivatives are explored as kinase inhibitors, antivirals, or antimicrobials due to their ability to modulate enzyme activity . Patent filings highlight its utility in designing carboxylic acid derivatives for inflammatory diseases .
Q. How are synthetic byproducts or isomers characterized and mitigated?
Byproducts from incomplete cyclization or side reactions are identified via LC-MS and purified using preparative HPLC or column chromatography. Isomeric ratios (e.g., 4-chloro vs. 5-chloro isomers) are quantified via ¹H NMR integration or chiral stationary phases . Reaction optimization (e.g., temperature, catalyst loading) minimizes undesired pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
